Xylene cyanole FF
Description
Historical Context and Evolution of Xylene Cyanol FF as a Research Reagent
The history of Xylene Cyanole FF is intrinsically linked to the development of synthetic dyes in the 19th century. It belongs to the class of triphenylmethane (B1682552) dyes, which were among the first synthetic colorants to be produced. britannica.comsci-hub.st The journey of triphenylmethane dyes began with the accidental discovery of mauveine by William Henry Perkin in 1856, which catalyzed the growth of the synthetic dye industry. researchpublish.com This was followed by the synthesis of fuchsine, the first of the triphenylmethane dyes, by French chemist François-Emmanuel Verguin between 1858 and 1859. britannica.com
Fundamental Principles Underpinning Xylene Cyanol FF's Research Utility
The effectiveness of this compound as a tracking dye stems from its specific chemical and physical properties. Its classification as an acid triphenylmethane dye and its inherent molecular charge are central to its function in electrophoretic applications.
This compound is classified as an acid triphenylmethane dye. scbt.commedchemexpress.com This class of dyes is characterized by a molecular structure based on triphenylmethane. britannica.com The "acid" designation indicates the presence of acidic functional groups, in this case, sulfonic acid groups, which are deprotonated at the neutral to slightly alkaline pH typical of electrophoresis buffers, rendering the dye molecule anionic. scbt.com This negative charge is a critical feature for its use in nucleic acid electrophoresis.
The triphenylmethane structure is responsible for the dye's brilliant blue color. britannica.com This intense coloration allows for easy visualization of the dye front as it moves through the gel, even at low concentrations, ensuring that it does not interfere with the analysis of the separated biomolecules. thermofisher.com
In an electric field, charged molecules migrate towards the electrode with the opposite charge. Nucleic acids, such as DNA and RNA, have a net negative charge due to their phosphate (B84403) backbone and thus migrate towards the positive electrode (anode) during electrophoresis. chemicalbook.comavantorsciences.com this compound, being anionic due to its sulfonate groups, also carries a net negative charge and migrates in the same direction as the nucleic acids. abbexa.comchemicalbook.comscispectrum.in
This co-migration allows this compound to serve as a visual marker for the progress of the separation. chemicalbook.comavantorsciences.com The rate at which this compound migrates through the gel is dependent on the concentration of agarose (B213101) or polyacrylamide in the gel. In a standard 1% agarose gel, it migrates at a rate comparable to a DNA fragment of approximately 4,000 to 5,000 base pairs (bp). chemicalbook.combostonbioproducts.com This property provides researchers with a reliable reference point to estimate the migration of their DNA samples and to decide when to terminate the electrophoresis to achieve optimal separation.
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Synonyms | Acid blue 147, Cyanol FF, CI 42135 chemimpex.com |
| CAS Number | 2650-17-1 chemimpex.com |
| Molecular Formula | C₂₅H₂₇N₂NaO₆S₂ chemimpex.com |
| Molecular Weight | 538.62 g/mol chemimpex.com |
| Appearance | Dark green or blue-grey crystalline powder chemicalbook.comavantorsciences.com |
| Melting Point | 295 °C (decomposes) chemimpex.comwestliberty.edu |
| Solubility | Soluble in water chemicalbook.com |
| Maximum Absorption (λmax) | 612 - 618 nm in water avantorsciences.com |
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
2650-17-1 |
|---|---|
Molecular Formula |
C25H27N2NaO6S2 |
Molecular Weight |
538.6 g/mol |
IUPAC Name |
sodium;4-[(E)-[4-(ethylamino)-3-methylphenyl]-(4-ethylimino-3-methylcyclohexa-2,5-dien-1-ylidene)methyl]-3-sulfobenzenesulfonate |
InChI |
InChI=1S/C25H28N2O6S2.Na/c1-5-26-22-11-7-18(13-16(22)3)25(19-8-12-23(27-6-2)17(4)14-19)21-10-9-20(34(28,29)30)15-24(21)35(31,32)33;/h7-15,26H,5-6H2,1-4H3,(H,28,29,30)(H,31,32,33);/q;+1/p-1/b25-19+,27-23?; |
InChI Key |
VVLFAAMTGMGYBS-LZMHHRBESA-M |
SMILES |
CCNC1=C(C=C(C=C1)C(=C2C=CC(=NCC)C(=C2)C)C3=C(C=C(C=C3)S(=O)(=O)[O-])S(=O)(=O)O)C.[Na+] |
Isomeric SMILES |
CCNC1=C(C=C(C=C1)/C(=C\2/C=CC(=NCC)C(=C2)C)/C3=C(C=C(C=C3)S(=O)(=O)[O-])S(=O)(=O)O)C.[Na+] |
Canonical SMILES |
CCNC1=C(C=C(C=C1)C(=C2C=CC(=NCC)C(=C2)C)C3=C(C=C(C=C3)S(=O)(=O)[O-])S(=O)(=O)O)C.[Na+] |
Other CAS No. |
152444-16-1 |
Pictograms |
Irritant |
Origin of Product |
United States |
Advanced Methodologies in Electrophoretic Separations Utilizing Xylene Cyanol Ff
Xylene Cyanol FF as a Tracking Dye in Nucleic Acid Electrophoresis
Xylene Cyanol FF is a vital tracking dye used in molecular biology for monitoring the progress of nucleic acid separation during gel electrophoresis. ontosight.aimyskinrecipes.com This synthetic dye, also known as Acid Blue 147, possesses a slight negative charge, causing it to migrate toward the positive electrode (anode) in an electric field, the same direction as nucleic acids. himedialabs.comomanchem.comavantorsciences.com Its primary function is to provide a visible marker, allowing researchers to track the migration of DNA or RNA fragments through the gel matrix. myskinrecipes.comlabitems.co.in This visual cue helps in determining when the electrophoresis is complete and aids in estimating the size of the separated nucleic acid fragments. ontosight.aimyskinrecipes.com
Mechanisms Governing Xylene Cyanol FF Migration in Gel Matrices
The migration of Xylene Cyanol FF through a gel matrix is governed by the principles of gel electrophoresis. An electric field propels the negatively charged dye molecules through the porous structure of the gel. ontosight.ai The rate at which the dye migrates is inversely proportional to the log10 of its molecular size, meaning smaller molecules move more quickly through the gel pores than larger ones. www.gob.mx The composition and concentration of the gel matrix are critical factors that influence the speed of migration. abcam.comabbexa.com
Influence of Gel Composition on Migration Rate (e.g., Agarose (B213101), Polyacrylamide)
The type of gel matrix significantly impacts the migration rate of Xylene Cyanol FF. Agarose and polyacrylamide are the two most common matrices used for nucleic acid electrophoresis. idtdna.com
Agarose Gels: These gels are typically used for separating larger DNA fragments. idtdna.com The concentration of agarose in the gel determines the size of the pores; a higher concentration results in smaller pores, which slows the migration of the dye and the nucleic acid fragments. wikipedia.org The migration rate of Xylene Cyanol FF in agarose gels is also influenced by the buffer system used, with Tris-acetate-EDTA (TAE) and Tris-borate-EDTA (TBE) being the most common. idtdna.com For instance, in a 1% agarose gel using TAE buffer, Xylene Cyanol FF migrates at a rate equivalent to a DNA fragment of approximately 4160 base pairs (bp). yeasenbio.com In the same concentration of agarose but with TBE buffer, it migrates similarly to a 3030 bp DNA fragment. yeasenbio.com
Polyacrylamide Gels: These gels have a smaller pore size than agarose gels and are therefore used for separating smaller nucleic acid fragments with high resolution. idtdna.com The migration rate of Xylene Cyanol FF in polyacrylamide gels is highly dependent on the acrylamide (B121943) concentration. As the concentration of acrylamide increases, the pore size decreases, leading to a slower migration rate for the dye. wikipedia.org
Correlation of Xylene Cyanol FF Mobility with Nucleic Acid Fragment Sizes
The mobility of Xylene Cyanol FF is frequently correlated with the size of co-migrating nucleic acid fragments. This correlation provides a convenient, albeit approximate, way to monitor the separation process. The apparent "size" of the dye varies significantly with the type and concentration of the gel matrix.
In agarose gels , the migration of Xylene Cyanol FF is often compared to that of double-stranded DNA fragments. The following table summarizes the approximate co-migration of Xylene Cyanol FF with DNA fragments of different sizes in various concentrations of agarose gels.
| Agarose Gel Concentration | Approximate Size of Co-migrating DNA Fragment (bp) |
| 1% | 4000 - 5000 moleculartb.orgcanvaxbiotech.com |
| 1% (TAE buffer) | 4160 yeasenbio.com |
| 1% (TBE buffer) | 3030 yeasenbio.com |
It's important to note that these values are approximate and can be influenced by the specific buffer system and running conditions. wikipedia.orgseraglob.com
In polyacrylamide gels , especially those used for sequencing and containing a denaturant like urea, Xylene Cyanol FF's migration is compared to single-stranded DNA fragments. The following interactive table illustrates the relationship between polyacrylamide gel concentration and the apparent size of the co-migrating DNA fragment.
| Polyacrylamide Gel Concentration (%) | Approximate Size of Co-migrating ssDNA Fragment (nucleotides) in Denaturing Gels | Approximate Size of Co-migrating dsDNA Fragment (base pairs) in Non-denaturing Gels |
|---|---|---|
| 3.5 | 210 | 460 |
| 5.0 | 140 | 260 |
| 6.0 | - | 140 wikipedia.org |
| 8.0 | 75 | 160 |
| 12.0 | 70 | 70 |
| 15.0 | 28 | 60 |
| 20.0 (denaturing) | 25 wikipedia.org | - |
Data adapted from various sources. idtdna.comwikipedia.org
Optimization of Xylene Cyanol FF for DNA Gel Electrophoresis
Optimizing the use of Xylene Cyanol FF in DNA gel electrophoresis involves its inclusion in a "loading buffer" or "loading dye." labitems.co.ingatescientific.com This buffer typically contains three key components:
A density agent: Such as glycerol (B35011) or Ficoll, to increase the density of the DNA sample, ensuring it sinks into the wells of the gel. labitems.co.incanvaxbiotech.com
Tracking dyes: Xylene Cyanol FF is often used in conjunction with another dye, such as bromophenol blue, to provide a broader range of visual markers for tracking the electrophoresis progress. gatescientific.comgatescientific.com Bromophenol blue migrates faster and corresponds to smaller DNA fragments. genaxxon.com
EDTA: Sometimes included to chelate divalent metal ions that could be cofactors for nucleases, thereby protecting the DNA sample from degradation. yeasenbio.comcanvaxbiotech.com
The concentration of Xylene Cyanol FF in the loading buffer is typically around 0.02% to 0.05%. yeasenbio.commedchemexpress.com
Applications in Agarose Gel Electrophoresis of DNA
In agarose gel electrophoresis, Xylene Cyanol FF is a reliable marker for tracking the progress of DNA separation, particularly for larger fragments. moleculartb.org Since it migrates slower than the commonly used bromophenol blue, it is useful for longer electrophoresis runs where the bromophenol blue might run off the end of the gel. bibliotekanauki.pl Its migration at approximately 4-5 kb in a 1% agarose gel provides a good indicator for the separation of DNA fragments in this size range. wikipedia.orgmoleculartb.org
Applications in Polyacrylamide Gel Electrophoresis (PAGE) of DNA
In polyacrylamide gel electrophoresis (PAGE), especially denaturing PAGE used for DNA sequencing, Xylene Cyanol FF is crucial for monitoring the separation of small, single-stranded DNA fragments. medchemexpress.com For example, in a 6% denaturing polyacrylamide gel, it migrates at a rate similar to a 140 base pair DNA fragment. wikipedia.org This allows for precise monitoring of the electrophoretic run, ensuring that the small fragments of interest are adequately separated. The dye's migration can be a critical factor in protocols that involve exposing the gel to X-ray film, as the run must be stopped at the optimal time. medchemexpress.com
Utility in Denaturing and Native Gel Systems for DNA Analysis
Xylene cyanol FF is a versatile tracking dye used in both denaturing and native DNA gel electrophoresis. ennoreindiachemicals.commedchemexpress.com In native gel electrophoresis, where DNA maintains its double-stranded structure, xylene cyanol's migration provides a reference point for the movement of larger DNA fragments. wikipedia.org
Under denaturing conditions, such as in gels containing urea, DNA is separated as single strands. medchemexpress.comnih.gov Xylene cyanol FF is also effective in these systems, allowing for the tracking of single-stranded DNA fragments. medchemexpress.comnih.gov The migration of xylene cyanol relative to DNA fragments is dependent on the concentration of the gel matrix (agarose or polyacrylamide) and the buffer system used. wikipedia.orglaboratorynotes.com
The following tables illustrate the approximate co-migration of xylene cyanol FF with double-stranded DNA fragments in different gel systems.
Table 1: Migration of Xylene Cyanol FF in Agarose Gels
| Agarose Concentration (%) | Buffer System | Approximate Co-migrating DNA Size (bp) |
|---|---|---|
| 0.5 | TBE (0.5x) | ~13,000 |
| 0.5 | TAE (1x) | ~16,700 |
| 0.7 | TBE (0.5x) | ~6,400 |
| 0.7 | TAE (1x) | ~8,500 |
| 1.0 | TBE (0.5x) | ~3,030 |
| 1.0 | TAE (1x) | ~4,160 |
| 1.2 | TBE (0.5x) | ~2,070 |
| 1.2 | TAE (1x) | ~2,890 |
| 1.5 | TBE (0.5x) | ~1,300 |
| 2.0 | TAE | ~800 |
Data sourced from multiple laboratory findings. laboratorynotes.combocascientific.com
Table 2: Migration of Xylene Cyanol FF in Polyacrylamide Gels (Non-denaturing)| Polyacrylamide Concentration (%) | Approximate Co-migrating DNA Size (bp) |
|---|---|
| 3.5 | 460 |
| 5.0 | 260 |
| 8.0 | 160 |
| 12.0 | 70 |
| 20.0 | 45 |
Data adapted from established laboratory protocols. promega.com
Table 3: Migration of Xylene Cyanol FF in Polyacrylamide Gels (Denaturing)| Polyacrylamide Concentration (%) | Approximate Co-migrating DNA Size (nt) |
|---|---|
| 5.0 | 140 |
| 6.0 | 106 |
| 8.0 | 75 |
| 10.0 | 55 |
| 20.0 | 28 |
Data adapted from established laboratory protocols. promega.comthermofisher.com
Integration into DNA Sequencing Methodologies
Xylene cyanol FF has been a valuable tool in DNA sequencing, particularly in the context of polyacrylamide gel electrophoresis (PAGE). medchemexpress.comthermofisher.com In sequencing applications, it is used as a tracking dye to monitor the progress of the electrophoresis run, ensuring that the small, single-stranded DNA fragments generated during sequencing reactions are adequately separated. ennoreindiachemicals.commedchemexpress.com
The dye's migration rate in denaturing polyacrylamide gels is well-characterized, allowing researchers to estimate the position of oligonucleotides of a certain length. wikipedia.orgsigmaaldrich.com For example, in a 20% denaturing polyacrylamide gel, xylene cyanol FF migrates at a rate comparable to a 25 to 28 base oligonucleotide. wikipedia.orgsigmaaldrich.com This predictability is crucial for determining the optimal run time to achieve the desired resolution of the sequencing ladder.
Application in RNA Gel Electrophoresis Methodologies
Xylene cyanol FF is also utilized in RNA gel electrophoresis to track the migration of RNA molecules. sigmaaldrich.comthermofisher.com Similar to DNA analysis, it serves as a visual marker to monitor the progress of the separation. sigmaaldrich.com
Tracking RNA Migration in Denaturing and Non-Denaturing Systems
Denaturing RNA gel electrophoresis often employs agents like formaldehyde (B43269) or formamide (B127407) in the gel and loading buffer. thermofisher.comnih.gov Xylene cyanol FF is compatible with these denaturing systems. thermofisher.coma-star.edu.sg In many denaturing agarose gel systems, xylene cyanol FF migrates slightly slower than the 18S ribosomal RNA (rRNA) component of eukaryotic total RNA. thermofisher.coma-star.edu.sg This provides a useful landmark for assessing the separation of large RNA species.
Comparative Analysis of Xylene Cyanol FF with Alternative Electrophoretic Tracking Dyes
In electrophoretic separations, xylene cyanol FF is often used in conjunction with other tracking dyes to provide a broader range of visual markers. wikipedia.org The most common of these are bromophenol blue and orange G. wikipedia.orgpromega.com
Synergistic Use with Bromophenol Blue and Orange G
The combination of xylene cyanol FF, bromophenol blue, and orange G in a single loading dye offers a tri-color system for tracking DNA migration. bocascientific.comaxilscientific.com This is particularly advantageous because each dye migrates at a different rate, providing multiple reference points along the gel. bocascientific.com
Xylene Cyanol FF (cyan/blue) is the slowest migrating dye and is useful for tracking the progress of large DNA fragments. researchgate.netmoleculartb.org
Bromophenol Blue (purple/blue) migrates at an intermediate rate, corresponding to smaller DNA fragments. promega.commoleculartb.org
Orange G is the fastest migrating dye and is ideal for monitoring the separation of very small DNA fragments. bocascientific.compromega.com
This synergistic use allows for more precise monitoring of the electrophoretic run, preventing the loss of small fragments that might run off the gel while ensuring adequate separation of larger fragments. researchgate.net
Xylene Cyanol FF in Protein Electrophoresis and Mobility Shift Assays
Xylene cyanol FF is a triphenylmethane (B1682552) dye commonly utilized as a tracking dye in both agarose and polyacrylamide gel electrophoresis. sigmaaldrich.commedchemexpress.com Its inherent slight negative charge causes it to migrate toward the anode, in the same direction as nucleic acids and SDS-coated proteins, allowing researchers to visually monitor the progress of an electrophoretic run. sigmaaldrich.comabcam.comabbexa.com This prevents the biomolecules of interest from running off the gel. bio-rad.com The dye is a component of the loading buffer, which is added to samples before they are loaded into the wells of the gel. wikipedia.orgthermofisher.com
Role in Electrophoretic Mobility Shift Assay (EMSA) Protocols
The Electrophoretic Mobility Shift Assay (EMSA), or gel shift assay, is a technique used to detect and characterize the interactions between proteins and nucleic acids. nih.govresearchgate.netscielo.br It is founded on the principle that a protein-nucleic acid complex will migrate more slowly through a non-denaturing gel matrix than the free nucleic acid probe, resulting in a "shift" in the position of the band. nih.govresearchgate.net
In this context, xylene cyanol FF is a standard component of the loading buffer used in EMSA protocols. nih.govresearchgate.netscielo.brabbexa.com A typical 6x loading buffer formulation for EMSA might include glycerol, to increase the density of the sample for efficient loading, and two tracking dyes: bromophenol blue and xylene cyanol FF. biorxiv.org For instance, a common loading buffer recipe includes 0.25% bromophenol blue, 0.25% xylene cyanol, and 30% glycerol. scielo.br
The primary function of xylene cyanol FF in EMSA is to serve as a visual marker to monitor the progression of the electrophoresis. wikipedia.orgthermofisher.com This is crucial for determining when to stop the run to achieve optimal separation between the free probe and the shifted protein-nucleic acid complexes. abbexa.com In a typical EMSA experiment using a 6% polyacrylamide gel, electrophoresis might be run until the xylene cyanol dye has migrated approximately two-thirds of the way down the gel. abbexa.com The dye itself is chosen because it is an anionic, low-molecular-weight molecule that does not interact with or alter the sample. quora.com
Tracking Protein Migration in Gel Systems
In protein electrophoresis, particularly in SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis), tracking dyes are essential for monitoring the separation process. letstalkacademy.com While bromophenol blue is the most frequently used tracking dye, xylene cyanol FF serves a valuable, specific role. letstalkacademy.com
Xylene cyanol generally migrates more slowly than bromophenol blue. letstalkacademy.com This characteristic makes it particularly useful for tracking the migration front of larger proteins. In contrast, other dyes like Orange G move faster than bromophenol blue and are better suited for tracking small peptides. letstalkacademy.com The choice of tracking dye allows for flexibility depending on the size of the proteins being separated. letstalkacademy.com
The migration rate of xylene cyanol FF is not absolute; it varies depending on the composition and concentration of the gel matrix. sigmaaldrich.comabcam.com This relative migration is often described in terms of the apparent molecular weight of a DNA fragment it would co-migrate with, although it is used in protein gels as well. The following table provides an overview of the approximate co-migration of common tracking dyes in different gel systems, which is useful for planning protein separation experiments.
| Tracking Dye | Gel Type | Apparent Co-Migration Size (in base pairs, bp) |
|---|---|---|
| Xylene Cyanol FF | 1% TAE Agarose | ~4000 bp |
| Xylene Cyanol FF | 2% TAE Agarose | ~800 bp |
| Bromophenol Blue | 1% TAE Agarose | ~300 bp |
| Bromophenol Blue | 2% TAE Agarose | ~100 bp |
| Orange G | 1% TAE Agarose | ~50 bp |
| Orange G | 2% TAE Agarose | ~30 bp |
Data in the table is compiled from information regarding DNA electrophoresis, as it provides a standardized reference for dye migration speed. bocascientific.com The relative speeds (Xylene Cyanol > Bromophenol Blue > Orange G) hold true in polyacrylamide gels used for protein separations.
Spectrophotometric Applications of Xylene Cyanol Ff in Analytical Chemistry
Development of Spectrophotometric Assays Employing Xylene Cyanol FF
The utility of Xylene Cyanol FF in spectrophotometry primarily stems from the conversion of its colorless leuco form to the colored dye in the presence of an oxidizing agent. This distinct color change forms the basis of quantitative analysis, where the intensity of the color produced is proportional to the concentration of the analyte.
Utilizing Leuco Xylene Cyanol FF as a Chromogenic Reagent
Leuco Xylene Cyanol FF (LXCFF) serves as a highly effective chromogenic reagent. In its leuco form, the compound is colorless. However, upon oxidation, it is transformed into the vibrant blue Xylene Cyanol FF dye. core.ac.uknih.gov This transformation is the cornerstone of several spectrophotometric methods. The general principle involves the oxidation of LXCFF by an analyte, often a metal ion in a higher oxidation state, in an acidic medium. The resulting colored dye exhibits a characteristic maximum absorbance at a specific wavelength, which can be measured using a spectrophotometer to determine the concentration of the analyte. core.ac.uknih.gov The sensitivity and selectivity of these methods can be optimized by controlling various reaction parameters such as pH, temperature, and the presence of buffering agents. nih.govarabjchem.org
Spectrophotometric Determination of Specific Metal Ions
The versatility of Leuco Xylene Cyanol FF as a chromogenic reagent has led to the development of specific methods for the determination of several metal ions.
A sensitive and rapid spectrophotometric method for the determination of trace amounts of iron(III) has been developed using Leuco Xylene Cyanol FF. core.ac.uknih.govosti.gov The method is based on the oxidation of LXCFF by iron(III) in a sulfuric acid medium (pH 2.0–3.0) to its blue-colored form. core.ac.uknih.gov The resulting dye's absorbance is measured in an acetate (B1210297) buffer medium (pH 2.8–4.4) at a maximum wavelength of 615 nm. core.ac.ukosti.gov The reaction is quantitative and follows Beer's law over a specific concentration range, allowing for the accurate determination of iron in various samples, including water, soil, and industrial effluents. core.ac.uknih.gov
Table 1: Research Findings for Iron (Fe) Determination using Leuco Xylene Cyanol FF
| Parameter | Value | Reference |
|---|---|---|
| Analyte | Iron (III) | core.ac.uknih.gov |
| Reagent | Leuco Xylene Cyanol FF | core.ac.uknih.gov |
| Principle | Oxidation of LXCFF by Fe(III) | core.ac.uknih.gov |
| Wavelength (λmax) | 615 nm | core.ac.ukosti.gov |
| pH (Oxidation) | 2.0–3.0 (Sulfuric Acid) | core.ac.uknih.gov |
| pH (Measurement) | 2.8–4.4 (Acetate Buffer) | core.ac.uknih.gov |
| Beer's Law Range | 0.15–0.9 µg mL⁻¹ | core.ac.ukosti.gov |
| Molar Absorptivity | 5.6 x 10⁴ L mol⁻¹ cm⁻¹ | core.ac.ukosti.gov |
A catalytic spectrophotometric method has been established for the simultaneous determination of trace amounts of iron and aluminum. semanticscholar.orgnih.gov This method is based on the catalytic effects of both iron and aluminum on the oxidation of Xylene Cyanol FF by a combined oxidant system of hydrogen peroxide and potassium periodate (B1199274) in a weak nitric acid medium. semanticscholar.orgnih.gov Interestingly, no significant catalytic effect is observed when either hydrogen peroxide or potassium periodate is used alone. nih.gov The reaction is monitored by measuring the change in absorbance at 610 nm. semanticscholar.org By determining the conditional rate constants for the reactions catalyzed by iron and aluminum individually, the concentrations of both metals in a mixture can be calculated. nih.gov The reaction is typically carried out at an elevated temperature (100 °C) to enhance the reaction rate. semanticscholar.org
Table 2: Research Findings for Aluminum (Al) Determination using Xylene Cyanol FF
| Parameter | Value | Reference |
|---|---|---|
| Analyte | Aluminum (III) | semanticscholar.orgnih.gov |
| Reagent | Xylene Cyanol FF | semanticscholar.org |
| Principle | Catalytic oxidation of Xylene Cyanol FF | semanticscholar.orgnih.gov |
| Oxidants | Hydrogen Peroxide and Potassium Periodate | semanticscholar.orgnih.gov |
| Wavelength (λmax) | 610 nm | semanticscholar.org |
| Medium | Weak Nitric Acid | nih.gov |
A highly sensitive and selective spectrophotometric method has been developed for the determination of trace amounts of chromium(VI) using Leuco Xylene Cyanol FF. nih.gov The methodology is centered on the oxidation of LXCFF by chromium(VI) in a sulfuric acid medium (pH 1.2–2.4). nih.gov The resulting blue Xylene Cyanol FF dye is then measured in an acetate buffer medium (pH 3.0–4.6) at an absorption maximum of 615 nm. nih.gov This method has been successfully applied to the determination of chromium in various matrices such as steel, industrial effluents, and natural water. nih.gov
Table 3: Research Findings for Chromium (Cr) Determination using Leuco Xylene Cyanol FF
| Parameter | Value | Reference |
|---|---|---|
| Analyte | Chromium (VI) | nih.gov |
| Reagent | Leuco Xylene Cyanol FF | nih.gov |
| Principle | Oxidation of LXCFF by Cr(VI) | nih.gov |
| Wavelength (λmax) | 615 nm | nih.gov |
| pH (Oxidation) | 1.2–2.4 (Sulfuric Acid) | nih.gov |
| pH (Measurement) | 3.0–4.6 (Acetate Buffer) | nih.gov |
| Beer's Law Range | 0.05–0.45 µg mL⁻¹ | nih.gov |
| Molar Absorptivity | 8.23 x 10⁴ L mol⁻¹ cm⁻¹ | nih.gov |
A simple, highly sensitive, and rapid spectrophotometric method for the determination of platinum(IV) has been described utilizing Leuco Xylene Cyanol FF. nih.gov The method is founded on the oxidation of LXCFF to its blue-colored form by platinum(IV) in a sulfuric acid medium at a pH range of 1.0–2.5. nih.gov The absorbance of the dye formed is measured at its absorption maximum of 620 nm in an acetate buffer medium with a pH of 3.0–4.5. nih.gov This analytical procedure has been effectively used for the determination of platinum in diverse samples, including pharmaceutical preparations and environmental samples. nih.gov
Table 4: Research Findings for Platinum (Pt) Determination using Leuco Xylene Cyanol FF
| Parameter | Value | Reference |
|---|---|---|
| Analyte | Platinum (IV) | nih.gov |
| Reagent | Leuco Xylene Cyanol FF | nih.gov |
| Principle | Oxidation of LXCFF by Pt(IV) | nih.gov |
| Wavelength (λmax) | 620 nm | nih.gov |
| pH (Oxidation) | 1.0–2.5 (Sulfuric Acid) | nih.gov |
| pH (Measurement) | 3.0–4.5 (Acetate Buffer) | nih.gov |
| Beer's Law Range | 0.3–2.6 µg mL⁻¹ | nih.gov |
| Molar Absorptivity | 5.1 x 10⁴ L mol⁻¹ cm⁻¹ | nih.gov |
Spectrophotometric Determination of Non-Metal Anions (e.g., Iodate)
A highly sensitive and selective spectrophotometric method has been developed for the determination of iodate (B108269) (IO₃⁻) utilizing the redox reaction with the leuco form of Xylene Cyanol FF (LXCFF). chem-soc.siresearchgate.net This method is particularly relevant for quantifying iodate in samples such as table salt and seawater. chem-soc.si
The fundamental principle of this analysis involves the oxidation of the colorless leuco form of the dye (LXCFF) by iodate in an acidic environment. chem-soc.si This reaction quantitatively produces the vibrant blue form of Xylene Cyanol FF. chem-soc.siresearchgate.net The intensity of the resulting blue color is directly proportional to the concentration of iodate in the sample, which can then be measured spectrophotometrically. chem-soc.si
The procedure typically involves mixing the sample containing iodate with LXCFF reagent in the presence of sulfuric acid and heating the mixture to facilitate the reaction. chem-soc.siresearchgate.net After the reaction is complete and the solution has cooled, a buffer is added to stabilize the color, and the absorbance is measured at the wavelength of maximum absorption (λmax) for the blue dye, which is approximately 620 nm. chem-soc.siresearchgate.net
The method demonstrates good adherence to Beer's law within a specific concentration range, allowing for accurate quantification. chem-soc.si Research has established the effectiveness of this method for determining iodate concentrations from 0.4 to 14 µg mL⁻¹. chem-soc.siresearchgate.net
Table 1: Analytical Parameters for Iodate Determination using Leuco Xylene Cyanol FF chem-soc.siresearchgate.net
| Parameter | Value |
| λmax | 620 nm |
| Beer's Law Range | 0.4-14 µg mL⁻¹ |
| Molar Absorptivity | 1.71 x 10⁴ L mol⁻¹ cm⁻¹ |
| Sandell's Sensitivity | 1.02 x 10⁻² µg cm⁻² |
| Limit of Detection (LOD) | 0.026 µg mL⁻¹ |
| Limit of Quantitation (LOQ) | 0.0806 µg mL⁻¹ |
Principles of Xylene Cyanol FF-Based Spectrophotometry
The application of Xylene Cyanol FF in spectrophotometry is primarily based on a redox reaction where its reduced, or leuco, form is oxidized to produce a colored compound. This transformation forms the basis for quantitative analysis.
The core of the analytical method lies in the oxidation of Leuco Xylene Cyanol FF (LXCFF) to its colored counterpart, Xylene Cyanol FF. chem-soc.sicore.ac.uk LXCFF is a colorless, reduced form of the dye. chem-soc.si It is typically prepared by treating Xylene Cyanol FF with a reducing agent, such as zinc dust in an acidic medium. chem-soc.sicore.ac.uk
In the presence of an oxidizing agent, such as iodate, LXCFF undergoes oxidation. chem-soc.si This process involves the removal of electrons from the leuco form, leading to a change in the molecule's electronic structure. This structural alteration results in the formation of the conjugated system responsible for the dye's characteristic blue color. chem-soc.siresearchgate.net The intensity of this blue color, which shows a maximum absorbance at a specific wavelength (around 615-620 nm), is directly proportional to the concentration of the oxidizing analyte. chem-soc.sicore.ac.uk This linear relationship, governed by the Beer-Lambert law, allows for the spectrophotometric quantification of the analyte. chem-soc.siosti.gov
The reaction is typically initiated in an acidic medium, which facilitates the oxidation process. Following the color development, the pH is often adjusted with a buffer solution to stabilize the colored dye and ensure reproducible absorbance measurements. chem-soc.sicore.ac.uk
To achieve optimal results in spectrophotometric methods using Xylene Cyanol FF, several methodological parameters must be carefully controlled. These parameters significantly influence the sensitivity, selectivity, and stability of the assay.
pH of the Medium: The pH plays a critical role in both the oxidation reaction and the stability of the resulting colored dye. The initial oxidation of LXCFF by an analyte like iodate is performed in an acidic medium, with sulfuric acid often being the acid of choice. chem-soc.siresearchgate.net For the determination of iodate, the optimal pH range for the oxidation step is between 1.4 and 3.9. chem-soc.siresearchgate.net Below this range, color development may not occur, while a pH above this range can negatively impact the dye's stability and sensitivity. chem-soc.si After the initial reaction, the pH is typically adjusted using a buffer (e.g., acetate buffer) to a range of 2.8 to 4.4 to stabilize the blue Xylene Cyanol FF dye for accurate absorbance measurement. chem-soc.sicore.ac.uk
Reagent Concentration: The concentration of the Leuco Xylene Cyanol FF reagent must be sufficient to react with the entire range of analyte concentrations being measured. A 0.1% solution of LXCFF is commonly used in these procedures. chem-soc.si
Reaction Time and Temperature: The rate of oxidation of LXCFF can be influenced by temperature. For the determination of iodate, heating the reaction mixture in a boiling water bath at approximately 90°C for about 15 minutes ensures the completion of the reaction. chem-soc.siresearchgate.net For other analytes like iron(III), a similar heating step at around 90°C for 10 minutes is employed. core.ac.uk After heating, the solution is cooled to room temperature before measurement. chem-soc.si
Choice of Acid: The type of acid used can affect the reaction. Studies have shown that sulfuric acid is the most suitable acid for the oxidation of LXCFF in these analytical methods, compared to others like hydrochloric or phosphoric acid. chem-soc.si
Interference: The selectivity of the method depends on the potential interference from other ions present in the sample matrix. The effect of various foreign ions is typically studied to establish the tolerance limits. In some cases, masking agents can be used to prevent interference from specific ions. chem-soc.si
By carefully optimizing these parameters, the spectrophotometric method using Xylene Cyanol FF can be a highly sensitive, selective, and reliable technique for quantitative analysis. chem-soc.sicore.ac.uk
Table 2: Summary of Optimized Conditions for Xylene Cyanol FF-Based Spectrophotometry
| Parameter | Condition for Iodate Determination chem-soc.siresearchgate.net | Condition for Iron(III) Determination core.ac.uknih.gov |
| Oxidizing Analyte | Iodate (IO₃⁻) | Iron(III) (Fe³⁺) |
| Initial Reaction Medium | Sulfuric Acid (pH 1.4 - 3.9) | Sulfuric Acid (pH 2.0 - 3.0) |
| Measurement Medium | Acetate Buffer (pH 4.0) | Acetate Buffer (pH 2.8 - 4.4) |
| λmax | 620 nm | 615 nm |
| Reaction Temperature | ~90°C | ~90°C |
| Reaction Time | 15 min | 10 min |
Specialized Research Applications and Emerging Trends of Xylene Cyanol Ff
Contributions to Histological and Cytological Staining Techniques
In the fields of histology and cytology, Xylene Cyanol FF is utilized for its ability to impart color to tissue sections, thereby enhancing microscopic analysis.
Xylene Cyanol FF is employed in specific histochemical staining methods, notably for the detection of hemoglobin peroxidase activity. selleckchem.commedchemexpress.com This technique relies on the pseudoenzymatic activity of hemoglobin, which can catalyze the oxidation of substrates in the presence of hydrogen peroxide. In this context, Xylene Cyanol FF acts as a chromogenic substrate that, upon oxidation, yields a colored product at the site of enzymatic activity. This allows for the visualization of hemoglobin-rich structures, such as red blood cells, within tissue preparations. The reaction catalyzed by hemoglobin peroxidase in the presence of Xylene Cyanol FF and an oxidizing agent like hydrogen peroxide results in a distinct color, indicating the location and presence of the target molecule. medchemexpress.com
Xylene Cyanol FF as a General Visual Indicator in Laboratory Protocols
The distinct color and predictable migration of Xylene Cyanol FF make it a valuable visual indicator for monitoring the progress of various separation and analytical techniques.
Xylene Cyanol FF is widely used as a tracking dye, particularly in gel electrophoresis of nucleic acids like DNA and RNA. omanchem.com Possessing a slight negative charge, it migrates toward the anode, in the same direction as nucleic acids, during electrophoresis. omanchem.com This allows researchers to visually monitor the progression of the electrophoresis run without needing to stain the nucleic acids themselves. researchgate.net The dye's migration front provides a reliable, visible estimate of the position of the separating molecules within the gel matrix, preventing the samples from running off the end of the gel. researchgate.net
The migration rate of Xylene Cyanol FF is dependent on the type and concentration of the gel matrix, as well as the buffer system used. This predictable migration allows it to be used as an approximate size marker for nucleic acid fragments.
| Gel Type | Gel Concentration | Approximate Co-migration Size (DNA) |
|---|---|---|
| Agarose (B213101) | 1% | 4000-5000 bp |
| Polyacrylamide (non-denaturing) | 6% | 140 bp |
| Polyacrylamide (denaturing, 7M Urea) | 20% | 25 bases |
Xylene Cyanol FF also functions as a pH indicator, typically as part of a mixed indicator formulation to achieve a more distinct color change over a specific pH range. 50megs.com When combined with other indicators, it helps to sharpen the endpoint of an acid-base titration. The purpose of using a mixed indicator is to produce a more pronounced color transition. 50megs.com For instance, in a Methyl orange-Xylene Cyanol mixed indicator, the color changes from purple to green. spectrumchemical.com This sharp transition is easier to observe compared to the gradual change of a single indicator.
| Indicator Mixture | pH Range | Acidic Color | Basic Color |
|---|---|---|---|
| Methyl orange - Xylene Cyanol | 2.9 - 4.6 | Purple | Green |
| Methyl red - Xylene Cyanole | 4.7 - 5.4 | Red | Green |
Methodological Considerations for Xylene Cyanol FF Integration
When incorporating Xylene Cyanol FF into laboratory protocols, several factors must be considered to ensure optimal performance.
In gel electrophoresis, the dye is typically included in the loading buffer at a working concentration ranging from 0.005% to 0.03%. wikipedia.org Higher concentrations, up to 0.50%, can provide better visibility but also carry the risk of masking or obscuring the view of co-migrating nucleic acid fragments, especially during densitometric analysis. laboratorynotes.comlaboratorynotes.comlaboratorynotes.com The loading buffer also contains a density agent, such as glycerol (B35011), sucrose, or Ficoll 400, which ensures that the sample settles neatly into the wells of the gel. laboratorynotes.comuaslp.mx
A key consideration is that Xylene Cyanol FF can interfere with the visualization of DNA bands of a similar migration size. uaslp.mx Therefore, for applications requiring the analysis of fragments that co-migrate with the dye (e.g., around 4-5 kb in a 1% agarose gel), using a different tracking dye or a lower concentration of Xylene Cyanol FF is advisable. laboratorynotes.comlaboratorynotes.com The dye solution is generally stable and can be stored at room temperature, 4°C, or -20°C, often in small aliquots to prevent repeated freezing and thawing. laboratorynotes.com
Formulation of Electrophoresis Loading Buffers
Xylene Cyanol FF is a primary component of loading buffers, also known as loading dyes, which are mixed with DNA, RNA, or protein samples before loading them onto a gel. The formulation of these buffers is designed to facilitate accurate sample loading and tracking during electrophoresis.
A typical loading buffer has several key components, each with a specific function:
Tracking Dyes: One or more dyes to visually monitor the migration of the sample through the gel. Xylene Cyanol FF is used for tracking larger DNA fragments, while other dyes like Bromophenol Blue or Orange G are used for smaller fragments. severnbiotech.comnih.govresearchgate.net
Density Agent: Increases the density of the sample, ensuring it sinks to the bottom of the well and does not diffuse into the running buffer. nih.gov Common agents include glycerol and Ficoll.
Buffering Agent: A buffer, such as Tris-HCl, is often included to maintain a stable pH, which is crucial for the consistent migration of nucleic acids.
Chelating Agent: EDTA is frequently added to chelate divalent cations like magnesium (Mg²⁺), which are cofactors for nucleases. This helps to protect the nucleic acid sample from enzymatic degradation. wikipedia.org
The concentration of Xylene Cyanol FF in stock loading buffers (e.g., 6X or 10X) can range from 0.03% to 0.50% (w/v). Higher concentrations provide a more intense color for easier tracking, but may obscure the visualization of DNA bands that co-migrate with the dye. medchemexpress.com Conversely, lower concentrations minimize this masking effect but may be harder to see, especially during longer electrophoresis runs.
Table 1: Example Formulations of 6X DNA Loading Buffers Containing Xylene Cyanol FF
| Component | Formulation 1 (Two Dyes) | Formulation 2 (Three Dyes) | Formulation 3 (Single Dye) | Function |
|---|---|---|---|---|
| Xylene Cyanol FF | 0.25% (w/v) | 0.25% (w/v) | 0.25% (w/v) | Tracking Dye (slower migrating) |
| Bromophenol Blue | 0.25% (w/v) | 0.25% (w/v) | - | Tracking Dye (faster migrating) |
| Orange G | - | 0.40% (w/v) | - | Tracking Dye (fastest migrating) |
| Ficoll 400 | 15% (w/v) | 15% (w/v) | - | Density Agent |
| Glycerol | - | - | 60% (v/v) | Density Agent |
| Tris-HCl, pH 7.6 | 10 mM | 10 mM | - | Buffering Agent |
| EDTA | - | 60 mM | - | Chelating Agent / Nuclease Inhibitor |
Compatibility with Common Buffer Systems (e.g., TBE, TAE)
The migration rate of Xylene Cyanol FF, and thus its apparent size relative to DNA fragments, is significantly influenced by the composition of the electrophoresis running buffer. wikipedia.org The two most common buffer systems for nucleic acid electrophoresis are Tris-acetate-EDTA (TAE) and Tris-borate-EDTA (TBE).
TAE (Tris-acetate-EDTA): This buffer has a lower buffering capacity that can become exhausted during long electrophoresis runs. nih.gov Double-stranded DNA tends to migrate faster in TAE. It is often preferred for separating larger DNA fragments (>12 kb) and for experiments where the DNA will be recovered from the gel for subsequent enzymatic reactions, as the borate (B1201080) in TBE can inhibit some enzymes. researchgate.netfishersci.com
TBE (Tris-borate-EDTA): TBE has a higher buffering capacity than TAE, making it ideal for longer runs and for separating smaller DNA fragments (< 1500 bp), as it provides sharper resolution. nih.govfishersci.com
The difference in ionic strength and pH buffering affects the migration of tracking dyes. In a 1% agarose gel, Xylene Cyanol FF migrates slower in TBE buffer compared to TAE buffer. This means it co-migrates with a smaller DNA fragment in TBE than in TAE. wikipedia.org Researchers must consider the buffer system being used to accurately estimate the position of their DNA fragments of interest relative to the Xylene Cyanol FF tracking dye front.
Table 2: Approximate Co-migration of Xylene Cyanol FF with Double-Stranded DNA Fragments in TBE and TAE Buffers
| Agarose Gel Concentration (%) | Approximate DNA Size (bp) in 1X TAE Buffer | Approximate DNA Size (bp) in 0.5X TBE Buffer |
|---|---|---|
| 0.8 | ~5000 bp | ~3500 bp |
| 1.0 | ~4000 bp | ~3000 bp |
| 1.5 | ~2500 bp | ~1800 bp |
| 2.0 | ~1500 bp | ~1000 bp |
Data compiled from various laboratory sources. Actual migration can vary based on specific experimental conditions.
Stability and Reliability in Research Protocols
Xylene Cyanol FF, both as a solid powder and in loading buffer solutions, demonstrates high stability, which is crucial for its reliability in research settings. The solid, crystalline powder can be stored under desiccating conditions at ambient temperature for up to 12 months. biocompare.com
Loading buffer solutions containing Xylene Cyanol FF are also robust. They are stable at room temperature for short-term use and can be stored at 4°C for many months. researchgate.netbio-rad.com For long-term storage, aliquoting and freezing at -20°C is recommended to prevent degradation and repeated freeze-thaw cycles. severnbiotech.com Over time, some precipitation may occur in concentrated loading dyes, especially during cold storage, but this can typically be resolved by warming the solution and vortexing. nih.gov
The reliability of Xylene Cyanol FF as a tracking dye depends on its consistent migration and visibility. However, at very low concentrations, the dye front may become faint and difficult to visualize, potentially disappearing during extended electrophoresis runs. This underscores the importance of using an appropriate concentration for the specific protocol. The dye's inherent property of migrating more slowly than Bromophenol Blue makes it a reliable marker for ensuring that larger DNA fragments have sufficient time to resolve without allowing smaller fragments to run off the end of the gel.
Future Directions and Potential Advancements in Xylene Cyanol FF Research
While Xylene Cyanol FF is a well-established tool, ongoing advancements in molecular biology techniques present opportunities for its further development and application.
Exploration of Novel Derivatizations for Expanded Research Utility
A potential future direction in the field of electrophoresis reagents is the chemical modification of existing dyes to create novel derivatives with enhanced properties. Research into the derivatization of Xylene Cyanol FF is not yet a widely published area, but it represents a promising avenue for innovation.
Future research could explore modifications to the Xylene Cyanol FF structure to:
Introduce Fluorescent Moieties: Creating a fluorescent version would allow for dual-mode detection, combining traditional colorimetric tracking with more sensitive fluorescence imaging, potentially eliminating the need for separate post-staining with intercalating dyes.
Alter Migration Properties: Chemical modifications could fine-tune the dye's migration rate, allowing for the creation of a suite of tracking dyes with a wider range of apparent molecular weights for more precise monitoring.
Enhance DNA Binding: While tracking dyes are designed not to interfere with DNA, derivatives with specific, non-covalent binding properties could be developed for specialized applications, such as real-time visualization of DNA conformation during electrophoresis.
The synthesis and characterization of such analogs could expand the utility of this classic dye beyond simple tracking, integrating new functionalities relevant to modern molecular analysis.
Integration into High-Throughput Analytical Platforms and Automation
The trend in molecular biology is shifting from manual slab gel electrophoresis to automated, high-throughput analytical platforms. These systems, which include capillary and microfluidic chip-based electrophoresis, offer significant advantages in speed, sample throughput, and reproducibility. biocompare.comnih.gov
In these automated systems, detection is typically performed by sensitive optics that measure fluorescence, not by visual inspection. biocompare.com As a result, the role of a colorimetric tracking dye like Xylene Cyanol FF is diminished. Samples are often analyzed using intercalating fluorescent dyes that bind to nucleic acids, allowing for both separation and quantification in a single step. biocompare.com
However, there remains potential for integrating modified tracking dyes into these platforms. For instance:
Internal Standards: Fluorescent derivatives of Xylene Cyanol FF with a fixed migration could serve as reliable internal lane standards for precise size calling and normalization across multiple samples in high-throughput capillary electrophoresis.
Multiplexing: A panel of spectrally distinct fluorescent tracking dyes could be used for multiplexed analyses, where different colored dyes are mixed with different samples to be run in the same capillary or microfluidic channel.
As automation continues to evolve, the classic visual tracking function of Xylene Cyanol FF may be superseded by automated detection methods. The future integration of this compound into high-throughput platforms will likely depend on the development of functionalized derivatives, particularly those with fluorescent properties compatible with the optical systems of these advanced instruments.
Q & A
Q. What is the standard formulation of a denaturing gel loading buffer containing Xylene cyanole FF, and how does it contribute to nucleic acid visualization?
this compound is commonly used at 0.1–0.25% (w/v) in denaturing gel loading buffers, paired with bromophenol blue (0.1–0.25% w/v), sucrose (40% w/v), and EDTA (20 mM). This formulation allows for density-driven sample loading and visual tracking during electrophoresis. The dye migrates at ~4,000–5,000 Da, making it suitable for monitoring mid-to-large DNA fragments in denaturing polyacrylamide gels (e.g., 6–20% acrylamide) .
Q. How does this compound differ from other tracking dyes (e.g., bromophenol blue) in nucleic acid electrophoresis?
this compound has a higher molecular weight (~539 g/mol) compared to bromophenol blue (~670 Da), resulting in slower migration. This enables dual tracking: bromophenol blue marks the leading edge (smaller fragments), while this compound tracks the lagging edge (larger fragments). Optimal separation is achieved in TBE buffer (89 mM Tris-borate, 2 mM EDTA, pH 8.0) for native or denaturing gels .
Advanced Research Questions
Q. How can researchers optimize this compound concentration for resolving low molecular weight (<100 bp) DNA fragments in denaturing gels?
- Baseline Protocol : Use 0.1% (w/v) this compound in 7 M urea-TBE gels.
- Optimization Strategy : Reduce dye concentration to 0.05% (w/v) to minimize interference with small fragment migration. Validate using a DNA ladder and adjust gel percentage (e.g., 12–15% acrylamide) .
- Critical Note : Excess dye (>0.25% w/v) can obscure bands below 200 bp due to dye-front overlap .
Q. What methodological considerations are critical when using this compound in non-denaturing vs. denaturing gels?
- Denaturing Gels : Requires urea (7 M) or formaldehyde to disrupt RNA/DNA secondary structures. This compound remains stable under these conditions .
- Native Gels : Avoid denaturants; use TBE buffer (pH 8.0) with 60% glycerol for sample loading. Note that migration rates vary due to intact nucleic acid structures .
- Buffer pH : Acidic conditions (pH <7.0) may alter dye mobility, necessitating recalibration .
Q. How should researchers address discrepancies in migration patterns observed with this compound across studies?
Contradictions often arise from:
- Gel Composition : Variations in acrylamide percentage (e.g., 6% vs. 12%) alter pore size, affecting dye migration .
- Buffer Ionic Strength : Higher Tris-borate concentrations (e.g., 1x vs. 0.5x TBE) slow dye migration .
- Validation Steps : Replicate protocols using standardized ladders and control samples. Cross-reference with studies reporting detailed electrophoresis parameters .
Q. What alternative applications exist for this compound beyond nucleic acid electrophoresis?
- Titration Indicator : In methanol-based titrations, this compound (0.08% w/v) combined with methyl orange (0.15% w/v) produces a pH-sensitive color shift (amber to red-brown) for endpoint detection .
- Radioactive Labeling : Used in radioactive ink preparation with [S] sodium sulfate for autoradiography .
Methodological Best Practices
- Storage : Prepare loading buffer aliquots and store at -20°C to prevent sucrose crystallization or dye degradation .
- Contamination Control : Filter buffers (0.22 µm) to avoid particulate interference in high-resolution gels .
- Data Reporting : Specify dye concentration, gel percentage, and buffer composition to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
